molecular formula C14H10N3O4- B14520730 2-{(E)-[2-(2-Nitroanilino)-2-oxoethylidene]amino}phenolate CAS No. 62513-11-5

2-{(E)-[2-(2-Nitroanilino)-2-oxoethylidene]amino}phenolate

Cat. No.: B14520730
CAS No.: 62513-11-5
M. Wt: 284.25 g/mol
InChI Key: OJAZJASSLQQJGM-UHFFFAOYSA-M
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Description

2-{(E)-[2-(2-Nitroanilino)-2-oxoethylidene]amino}phenolate is an organic compound that features a nitro group and an anilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[2-(2-Nitroanilino)-2-oxoethylidene]amino}phenolate typically involves the reaction of 2-nitroaniline with other reagents under specific conditions. One common method involves the condensation of 2-nitroaniline with a suitable aldehyde or ketone, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[2-(2-Nitroanilino)-2-oxoethylidene]amino}phenolate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{(E)-[2-(2-Nitroanilino)-2-oxoethylidene]amino}phenolate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{(E)-[2-(2-Nitroanilino)-2-oxoethylidene]amino}phenolate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Nitroaniline: A precursor to 2-{(E)-[2-(2-Nitroanilino)-2-oxoethylidene]amino}phenolate, used in the synthesis of dyes and pigments.

    3-Nitroaniline: Similar in structure but with the nitro group in a different position, used in the synthesis of pharmaceuticals.

    4-Nitroaniline: Another isomer with different chemical properties and applications.

Uniqueness

This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with biological targets in ways that its isomers cannot. This uniqueness makes it valuable in research and industrial applications .

Properties

CAS No.

62513-11-5

Molecular Formula

C14H10N3O4-

Molecular Weight

284.25 g/mol

IUPAC Name

2-[[2-(2-nitroanilino)-2-oxoethylidene]amino]phenolate

InChI

InChI=1S/C14H11N3O4/c18-13-8-4-2-6-11(13)15-9-14(19)16-10-5-1-3-7-12(10)17(20)21/h1-9,18H,(H,16,19)/p-1

InChI Key

OJAZJASSLQQJGM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=NC2=CC=CC=C2[O-])[N+](=O)[O-]

Origin of Product

United States

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